N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-(3-chlorophenyl)furan-2-carboxamide
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Overview
Description
N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-(3-chlorophenyl)furan-2-carboxamide is a complex organic compound that features a benzothiazole moiety, a chlorophenyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-(3-chlorophenyl)furan-2-carboxamide typically involves multiple steps, including the formation of the benzothiazole ring, the chlorophenyl group, and the furan ring. Common synthetic methods include:
Diazo-coupling: This method involves the reaction of diazonium salts with aromatic compounds to form azo compounds.
Knoevenagel condensation: This reaction involves the condensation of aldehydes or ketones with compounds containing active methylene groups.
Biginelli reaction: A multi-component reaction that synthesizes dihydropyrimidinones from aldehydes, β-keto esters, and urea.
Microwave irradiation: This technique accelerates chemical reactions by using microwave energy to heat the reaction mixture.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-(3-chlorophenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-(3-chlorophenyl)furan-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an antibacterial, antifungal, and anticancer agent.
Biological Studies: It is used in studies to understand its interaction with biological targets and its effects on cellular processes.
Industrial Applications: The compound is explored for its use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-(3-chlorophenyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-4-ethoxybenzamide
- N-(4-phenyl-1,3-thiazol-2-yl)-1,3-benzothiazol-2-amine
- 2-[(4-chlorophenyl)thio]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
Uniqueness
N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-(3-chlorophenyl)furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzothiazole moiety is known for its bioactivity, while the chlorophenyl and furan groups contribute to its chemical reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C24H15ClN2O2S |
---|---|
Molecular Weight |
430.9g/mol |
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-(3-chlorophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C24H15ClN2O2S/c25-17-5-3-4-16(14-17)20-12-13-21(29-20)23(28)26-18-10-8-15(9-11-18)24-27-19-6-1-2-7-22(19)30-24/h1-14H,(H,26,28) |
InChI Key |
NNJWWAWBSHAQRE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)C5=CC(=CC=C5)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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